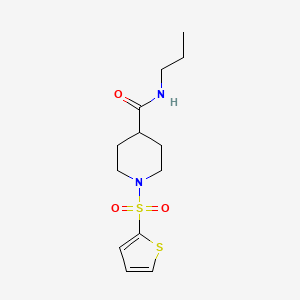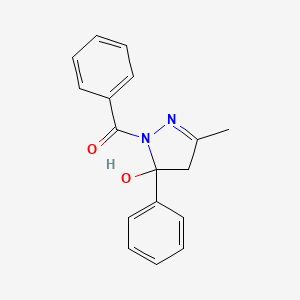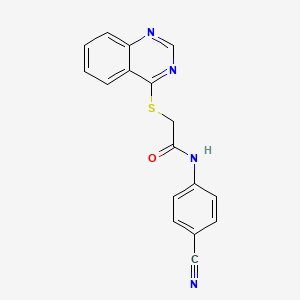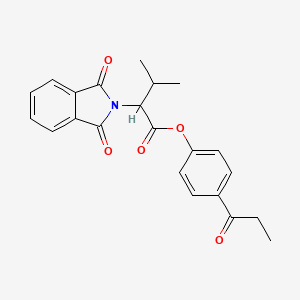![molecular formula C14H16ClNO3 B5062409 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5062409.png)
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as CBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBD is a spirocyclic compound that belongs to the class of azaspiro compounds.
Mécanisme D'action
The mechanism of action of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to interact with various receptors in the body such as the CB1 and CB2 receptors. 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to modulate the activity of these receptors, which are involved in the regulation of pain, mood, and appetite. 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to inhibit the activity of certain enzymes such as cytochrome P450, which are involved in the metabolism of various drugs.
Biochemical and Physiological Effects:
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to exhibit various biochemical and physiological effects in the body. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to modulate the activity of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments such as its high yield and ease of synthesis. However, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane also has some limitations such as its low solubility in water, which can make it difficult to study its interactions with biological systems.
Orientations Futures
There are several future directions for the study of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One direction is the development of novel spirocyclic compounds based on 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane as a building block. Another direction is the study of the interactions between 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane and various receptors in the body to better understand its mechanism of action. Additionally, the potential use of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane in the treatment of various diseases such as epilepsy and cancer is an area of active research.
Méthodes De Synthèse
The synthesis of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 4-chlorobenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as sodium hydroxide. The reaction produces 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane as a white crystalline solid with a yield of approximately 70%.
Applications De Recherche Scientifique
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in treating various diseases such as epilepsy, multiple sclerosis, and cancer. In pharmacology, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to interact with various receptors in the body such as the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, and appetite. In material science, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential use as a building block for the synthesis of novel spirocyclic compounds.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-3-1-11(2-4-12)13(17)16-7-5-14(6-8-16)18-9-10-19-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIGPMAKWIUOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(4-Chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5062335.png)
![N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5062341.png)
![N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5062347.png)

![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![diethyl 5-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062385.png)


![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]acetamide](/img/structure/B5062400.png)

![N-(2-chlorophenyl)-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5062417.png)

